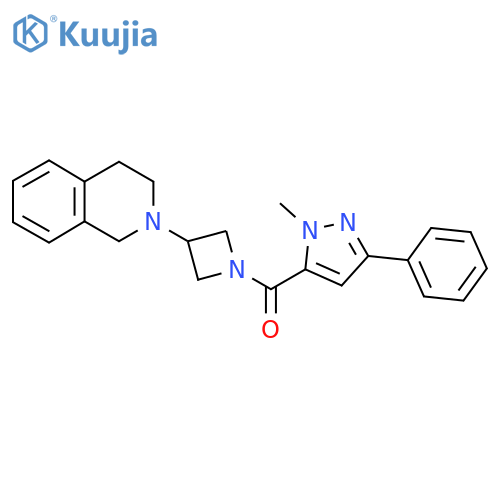Cas no 2034290-80-5 ((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone 化学的及び物理的性質
名前と識別子
-
- F6472-7703
- AKOS026688997
- [3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
- 2034290-80-5
- (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline
-
- インチ: 1S/C23H24N4O/c1-25-22(13-21(24-25)18-8-3-2-4-9-18)23(28)27-15-20(16-27)26-12-11-17-7-5-6-10-19(17)14-26/h2-10,13,20H,11-12,14-16H2,1H3
- InChIKey: NYDZXOVCWKUQFX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC(C2C=CC=CC=2)=NN1C)N1CC(C1)N1CC2C=CC=CC=2CC1
計算された属性
- せいみつぶんしりょう: 372.19501140g/mol
- どういたいしつりょう: 372.19501140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 41.4Ų
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6472-7703-4mg |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-10mg |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-5mg |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-5μmol |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-2μmol |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-10μmol |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-2mg |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-1mg |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-15mg |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F6472-7703-3mg |
2-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
2034290-80-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanoneに関する追加情報
Introduction to (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone and Its Significance in Modern Chemical Biology
The compound with the CAS number 2034290-80-5 is a highly intriguing molecule in the realm of chemical biology, featuring a complex structural framework that has garnered significant attention from researchers. The molecular structure of this compound, specifically the presence of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone, suggests a rich potential for biological activity and has opened new avenues for exploration in drug discovery and therapeutic development.
In recent years, the field of chemical biology has witnessed remarkable advancements, particularly in the design and synthesis of heterocyclic compounds that exhibit promising pharmacological properties. The core structure of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone integrates elements from two distinct pharmacophoric classes: the 3,4-dihydroisoquinoline scaffold and the azetidine ring system. These components are well-known for their role in modulating various biological pathways, making this compound a compelling candidate for further investigation.
The 3,4-dihydroisoquinoline moiety is a key structural feature that has been extensively studied for its potential to interact with biological targets such as enzymes and receptors. This scaffold is commonly found in natural products and pharmaceuticals, owing to its ability to confer binding affinity and selectivity. In contrast, the azetidine ring system introduces additional conformational flexibility, which can be exploited to fine-tune the pharmacokinetic properties of the compound. The combination of these two motifs in (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone creates a unique pharmacological profile that warrants further exploration.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyrazole moiety, another key component of this compound, is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both 3,4-dihydroisoquinoline and pyrazole in (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone suggests that it may possess multiple mechanisms of action, making it a versatile tool for drug discovery.
The synthesis of this compound represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to construct the complex framework of this molecule. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also pave the way for the preparation of structurally diverse derivatives.
The potential applications of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yli)methanone are vast and span across multiple therapeutic areas. Preliminary biological assays have shown promising results in several disease models, including cancer and neurodegenerative disorders. The ability of this compound to modulate key biological pathways makes it an attractive candidate for further preclinical development. Additionally, its unique structural features offer opportunities for structure-based drug design, where computational methods can be used to optimize its binding affinity and selectivity.
In conclusion, the compound with CAS number 2034290-80- 5, specifically (3-(3, 4-dihydroisoquinolin- 2(1H)-yl)azetidin- 1- yl)( 1- methyl- 3- phenyl- 1H- pyrazol- 5- yl)methanone, represents a significant advancement in chemical biology. Its complex structure and rich pharmacological potential make it a valuable asset in the quest for novel therapeutic agents. Further research is warranted to fully elucidate its biological activities and explore its potential as a lead compound for drug development.
2034290-80-5 ((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone) 関連製品
- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)
- 1806168-10-4(2-Iodo-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)
- 1225543-04-3(4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene)
- 1860074-85-6(2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)
- 1824393-21-6(Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate)
- 2138520-40-6(tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate)
- 923773-32-4([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)
- 1539705-31-1(1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)



